molecular formula C15H16ClN3O3S B2478430 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034496-97-2

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2478430
CAS No.: 2034496-97-2
M. Wt: 353.82
InChI Key: OVDOHWQWCYYPNB-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a piperidine scaffold linked to chloropyridine and pyridine sulfonamide groups, which are privileged motifs in the development of pharmacologically active molecules. Sulfonamide-functionalized derivatives are investigated for their potential as enzyme inhibitors . Specifically, compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target with significance in oncology . Similarly, molecular frameworks combining triazolopyridine and sulfonamide groups have demonstrated promising in vitro antimalarial activity against Plasmodium falciparum , highlighting the therapeutic potential of this chemical class . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a candidate for profiling in high-throughput screening assays targeting epigenetic regulation or infectious diseases. The structure-activity relationships (SAR) derived from such studies can guide the optimization of novel therapeutics. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-14-11-18-7-3-15(14)22-12-4-8-19(9-5-12)23(20,21)13-2-1-6-17-10-13/h1-3,6-7,10-12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDOHWQWCYYPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the piperidine and pyridine rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine and related pyridine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications
3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine Chloro (C3), pyridin-3-ylsulfonyl-piperidin-4-yloxy (C4) ~420 (estimated) Not reported Potential kinase inhibition, antimicrobial activity (inferred)
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine Chloro (C2), iodo (C4), trimethylsilyl (C3) 318.71 Not reported Intermediate in cross-coupling reactions
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine Methoxy (C4), trimethylsilyl-ethynyl (C3), amine (C2) 260.44 Not reported Building block for drug discovery
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine Chloro (C5), 4-substituted phenyl (C2), amino (C2) 466–545 268–287 Antimicrobial activity (e.g., against E. coli and S. aureus)
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-pyridin-2-amine Chlorophenyl (C4), methoxyphenyl (C6), amine (C2) ~400 (estimated) Not reported Anticancer and anti-inflammatory applications

Key Insights:

Similar chloro-substituted pyridines (e.g., 2-Amino-4-(2-chloro-5-phenyl)pyridine) exhibit notable antimicrobial activity . The pyridin-3-ylsulfonyl group introduces a bulky, electron-withdrawing moiety, which may influence solubility and metabolic stability compared to simpler analogs like 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine .

Synthetic Complexity :

  • Compounds with fused heterocycles (e.g., pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives in ) require multi-step syntheses, similar to the target compound. However, the latter’s sulfonylation step adds complexity compared to analogs with straightforward halogenation or silylation .

Spectroscopic Differentiation: The sulfonyl group in the target compound produces distinct IR peaks (~1350–1150 cm⁻¹ for S=O stretching) and ¹H NMR shifts (δ ~7.5–8.5 ppm for pyridine protons), distinguishing it from non-sulfonylated analogs .

Thermal Stability: While the target compound’s melting point is unreported, structurally related 2-amino-4-(2-chloro-5-phenyl)pyridines exhibit high melting points (268–287°C), suggesting similar thermal stability due to aromatic stacking and hydrogen bonding .

Biological Activity

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is an organic compound with a complex structure that includes a pyridine ring, a chloro substituent, and a piperidine ring linked via a sulfonyl group. This unique configuration endows the compound with significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is C15H16ClN3O3SC_{15}H_{16}ClN_{3}O_{3}S, with a molecular weight of 353.8 g/mol. The compound's structure allows for diverse chemical interactions, particularly through its functional groups.

PropertyValue
Molecular FormulaC₁₅H₁₆ClN₃O₃S
Molecular Weight353.8 g/mol
CAS Number2034496-97-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonyl group serves as a hydrogen bond acceptor, while the piperidine and pyridine rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects such as:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Effects : The compound may influence cell signaling pathways involved in cancer progression, making it a candidate for anticancer drug development.

Research Findings

Recent studies have focused on the binding affinities of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine with various proteins and enzymes. For instance, docking studies indicate that this compound can form significant interactions with active sites of enzymes, influencing their activity and potentially leading to therapeutic benefits.

Case Studies

  • Antibacterial Activity : In vitro evaluations have demonstrated that derivatives of compounds similar to 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine exhibit potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Studies : A study investigating compounds with structural similarities revealed that they could inhibit cell proliferation in various cancer cell lines through mechanisms independent of traditional pathways, suggesting potential for novel anticancer therapies .

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